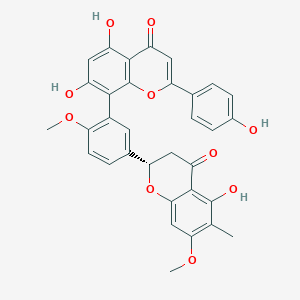

2,3-Dihydro-6-methylginkgetin

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C33H26O10 |

|---|---|

Molekulargewicht |

582.6 g/mol |

IUPAC-Name |

5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H26O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-12,14,27,34-36,39H,13H2,1-3H3/t27-/m0/s1 |

InChI-Schlüssel |

ALCMEGWPPBQUES-MHZLTWQESA-N |

Isomerische SMILES |

CC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC |

Kanonische SMILES |

CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of 2,3-Dihydro-6-methylginkgetin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the natural source identification of the biflavonoid 2,3-Dihydro-6-methylginkgetin. While direct isolation of this specific compound is not yet prominently documented in scientific literature, this guide synthesizes current knowledge on structurally related biflavonoids from promising plant genera, offering a comprehensive framework for its potential discovery and characterization.

The scientific journey to uncover novel therapeutic agents often begins with the exploration of natural products. Biflavonoids, a class of plant-derived polyphenols, have garnered significant attention for their diverse pharmacological activities. This guide focuses on this compound, a methylated derivative of ginkgetin (B1671510), and outlines a path toward its natural source identification, isolation, and characterization based on current research on related compounds.

Potential Natural Sources: The Cephalotaxus Genus

Evidence strongly suggests that the genus Cephalotaxus, commonly known as plum yews, represents a promising source for this compound. Studies have consistently shown that species within this genus are rich in a variety of biflavonoids.

One particularly relevant species is Cephalotaxus harringtonia var. nana . Research has led to the isolation of several biflavonoids from its leaves, including the structurally similar compound 6-methyl-4′,7,7″-tri-O-methylamentoflavone [1][2]. The presence of this methylated amentoflavone (B1664850) derivative strongly indicates the enzymatic machinery necessary for the methylation of the ginkgetin backbone, making the presence of this compound in this plant highly plausible.

Other species of note include Cephalotaxus fortunei and Cephalotaxus oliveri , which are also known to produce a diverse array of flavonoids and biflavonoids[3][4][5].

Quantitative Analysis of Related Biflavonoids

Quantitative data on the specific target compound is not yet available. However, studies on the phytochemical composition of Cephalotaxus harringtonia provide valuable insights into the potential abundance of related biflavonoids. High-performance liquid chromatography (HPLC) has been utilized to quantify ginkgetin in different parts of the plant[6].

Table 1: Quantitative Data of Ginkgetin in Cephalotaxus harringtonia

| Plant Part | Ginkgetin Content (mg/g dry weight) | Reference |

| Buds | Highest concentration observed | [6] |

| Leaves | Moderate concentration | [6] |

| Stems | Lower concentration | [6] |

Note: This table presents data for ginkgetin, a structurally related precursor, as a proxy for the potential abundance of its derivatives.

Experimental Protocols: A Roadmap to Isolation and Characterization

The following detailed methodologies are based on established protocols for the successful isolation and characterization of biflavonoids from Cephalotaxus harringtonia leaves[1][7]. These protocols can be adapted for the targeted isolation of this compound.

Extraction of Biflavonoids

This protocol outlines the initial extraction of crude biflavonoids from the plant material.

Caption: Workflow for the extraction of biflavonoid-rich fraction.

Detailed Methodology:

-

Plant Material Preparation: Air-dry the leaves of Cephalotaxus harringtonia var. nana and grind them into a fine powder.

-

Extraction: Macerate the powdered leaves with methanol (B129727) at room temperature. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition it with an equal volume of ethyl acetate (B1210297). The biflavonoids will preferentially move into the ethyl acetate layer.

-

Fraction Collection: Separate the ethyl acetate layer and concentrate it to yield the biflavonoid-rich fraction.

Isolation and Purification of this compound

This multi-step chromatographic process is designed to isolate the target compound from the complex mixture of the ethyl acetate fraction.

Caption: Chromatographic workflow for the isolation of the target compound.

Detailed Methodology:

-

Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of n-hexane and acetone, gradually increasing the polarity.

-

Fraction Pooling: Monitor the collected fractions using thin-layer chromatography (TLC) and pool the fractions that show the presence of the target compound (based on comparison with a hypothetical standard or by spectroscopic screening).

-

Sephadex LH-20 Chromatography: Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove polymeric impurities.

-

Preparative HPLC: The final purification step involves preparative high-performance liquid chromatography (HPLC) on a reverse-phase C18 column to obtain the pure this compound.

Structural Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) will be used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be conducted to elucidate the complete chemical structure, including the position of the methyl group and the dihydro feature.

Potential Biological Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be determined, research on related biflavonoids from Cephalotaxus provides valuable clues. These compounds have demonstrated potential antitumor and neuroprotective activities, possibly through the modulation of key cellular signaling pathways.

One such pathway is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway , which plays a crucial role in cellular defense against oxidative stress[8]. Another relevant pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is a key regulator of inflammation and cell survival.

Caption: Potential signaling pathways modulated by biflavonoids.

This diagram illustrates the hypothetical interaction of this compound with the Nrf2/ARE and NF-κB pathways, based on the known activities of structurally similar biflavonoids. Further research is necessary to validate these interactions.

Conclusion

While the natural source of this compound remains to be definitively identified, the evidence presented in this guide strongly points towards the Cephalotaxus genus, particularly C. harringtonia var. nana, as a prime candidate for its discovery. The detailed experimental protocols and insights into potential biological activities provide a solid foundation for researchers to embark on the exciting journey of isolating and characterizing this promising biflavonoid, potentially unlocking its therapeutic applications.

References

- 1. Acyl flavonoids, biflavones, and flavonoids from Cephalotaxus harringtonia var. nana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl flavonoids, biflavones, and flavonoids from Cephalotaxus harringtonia var. nana (2015) | Noriko Komoto | 11 Citations [scispace.com]

- 3. Molecular Networking Accelerated Discovery of Biflavonoid Alkaloids from Cephalotaxus sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three new biflavonoids from the branches and leaves of Cephalotaxus oliveri and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Isolation and purification of 2,3-Dihydro-6-methylginkgetin from plant extracts

An In-Depth Technical Guide for the Isolation and Purification of 2,3-Dihydro-6-methylginkgetin from Plant Extracts

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, a biflavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visualization of key processes.

Introduction

This compound is a naturally occurring biflavonoid found in certain plant species, notably within the Cephalotaxus genus. Biflavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. The isolation and purification of these compounds are critical steps in their pharmacological evaluation and potential therapeutic application. This guide outlines a robust methodology for obtaining high-purity this compound from plant sources.

Plant Material and Extraction

The primary plant source for the isolation of this compound and similar biflavonoids is the leaves and twigs of plants from the Cephalotaxus genus, such as Cephalotaxus fortunei.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: Air-dry the collected leaves and twigs of Cephalotaxus fortunei in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried plant material into a coarse powder.

-

Maceration: Soak the powdered plant material in 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude ethanol extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The biflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate to dryness to yield the crude biflavonoid extract.

Purification of this compound

The purification of the target compound from the crude ethyl acetate extract is achieved through a multi-step chromatographic process.

Experimental Protocol: Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with petroleum ether.

-

Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate. Collect fractions of 50 mL each.

-

Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm). Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Fine Purification):

-

Column Preparation: Swell Sephadex LH-20 in methanol for at least 4 hours and then pack it into a glass column.

-

Sample Application: Concentrate the combined fractions containing the target compound and dissolve the residue in a small volume of methanol. Apply the sample to the top of the Sephadex LH-20 column.

-

Elution: Elute the column with 100% methanol at a slow flow rate. Collect small fractions.

-

Fraction Analysis: Analyze the fractions by TLC and combine those containing the purified this compound.

-

-

Preparative High-Performance Liquid Chromatography (Final Polishing):

-

For obtaining highly pure this compound, preparative HPLC can be employed using a C18 column and a mobile phase consisting of a gradient of methanol and water.

-

Data Presentation

The following tables summarize representative quantitative data for the isolation and purification of this compound. Please note that actual yields and purity may vary depending on the plant material, extraction conditions, and chromatographic efficiency.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Ethanol Extract | 1000 | 85.0 | 8.50 |

| Petroleum Ether Fraction | 85.0 | 15.2 | 17.88 |

| Ethyl Acetate Fraction | 85.0 | 25.5 | 30.00 |

| n-Butanol Fraction | 85.0 | 12.8 | 15.06 |

| Aqueous Fraction | 85.0 | 31.5 | 37.06 |

Table 2: Purification of this compound from Ethyl Acetate Fraction

| Chromatographic Step | Input (g) | Purified Fraction (mg) | Purity (%) |

| Silica Gel Column Chromatography | 25.5 | 850 | ~70 |

| Sephadex LH-20 Column Chromatography | 0.85 | 150 | ~95 |

| Preparative HPLC | 0.15 | 120 | >98 |

Table 3: Representative Spectroscopic Data for a Related Biflavonoid (Ginkgetin)

| Technique | Data |

| ¹H-NMR (DMSO-d₆, 500 MHz) | δ (ppm): 12.98 (s, 1H), 10.85 (s, 1H), 8.03 (d, J = 8.9 Hz, 2H), 6.91 (d, J = 8.9 Hz, 2H), 6.78 (s, 1H), 6.48 (s, 1H), 6.36 (s, 1H), 5.49 (s, 1H), 3.86 (s, 3H), 3.75 (s, 3H) |

| ¹³C-NMR (DMSO-d₆, 125 MHz) | δ (ppm): 182.1, 181.9, 164.2, 163.8, 161.5, 161.2, 160.8, 157.5, 155.1, 154.3, 131.8, 128.4, 122.9, 121.3, 116.0, 105.2, 104.1, 98.9, 98.4, 93.9, 60.1, 56.0 |

| ESI-MS | m/z 567.1 [M+H]⁺ |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway of Ginkgetin (B1671510)

Ginkgetin, a closely related biflavonoid, has been shown to interact with the cGAS-STING signaling pathway, which plays a crucial role in innate immunity and inflammation. The following diagram depicts a simplified representation of this pathway.

Caption: Simplified cGAS-STING signaling pathway and the potential inhibitory role of ginkgetin derivatives.

Conclusion

This technical guide provides a comprehensive framework for the successful isolation and purification of this compound from Cephalotaxus species. The detailed protocols and representative data serve as a valuable resource for researchers in natural product chemistry and drug discovery. The elucidation of the compound's interaction with key signaling pathways, such as cGAS-STING, opens avenues for further investigation into its therapeutic potential. Adherence to the described methodologies will facilitate the acquisition of high-purity material for subsequent biological and pharmacological studies.

The Putative Biosynthesis of 2,3-Dihydro-6-methylginkgetin: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delineates the proposed biosynthetic pathway of 2,3-Dihydro-6-methylginkgetin, a naturally occurring biflavonoid from Ginkgo biloba. While the complete enzymatic sequence for this specific molecule is yet to be fully elucidated in planta, this document consolidates current knowledge on biflavonoid biosynthesis to present a putative pathway. This guide provides a framework for future research and outlines key enzymatic steps, potential quantitative data, and detailed experimental protocols to facilitate the discovery and characterization of the enzymes involved.

The proposed pathway commences from the well-established flavonoid biosynthesis route, leading to the formation of the monomeric flavone (B191248), apigenin (B1666066). The subsequent dimerization and a series of methylation and reduction reactions are hypothesized to yield the final compound.

I. The Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed through several key stages:

-

Formation of the Biflavonoid Backbone: The pathway initiates with the oxidative coupling of two apigenin molecules to form the C-C linked biflavonoid, amentoflavone. This reaction is catalyzed by a specific cytochrome P450 enzyme.

-

Stepwise Methylation: Amentoflavone undergoes a series of regiospecific methylation reactions, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). This sequential methylation is thought to produce bilobetin (B1667069) and subsequently ginkgetin (B1671510).

-

Reduction of the C2-C3 Double Bond: A crucial, yet uncharacterized, step is the reduction of the C2-C3 double bond in one of the flavone rings of a ginkgetin-like precursor. This conversion of a flavone to a flavanone (B1672756) moiety is likely catalyzed by a flavone reductase (FLR) or a similar enzyme.

-

Final Methylation at the 6-Position: The terminal step is proposed to be the methylation of the 6-hydroxyl group on one of the flavonoid units, catalyzed by a specific O-methyltransferase.

Below is a graphical representation of the putative biosynthetic pathway.

Caption: Putative biosynthetic pathway of this compound.

II. Quantitative Data on Key Enzymatic Steps

The following table summarizes the available and putative quantitative data for the enzymes involved in the biosynthesis of this compound. It is important to note that data for the later, uncharacterized steps are hypothetical and serve as a guide for future experimental design.

| Enzyme Class | Putative Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |

| Cytochrome P450 | GbCYP90J6 | Apigenin | Amentoflavone | Data not available | Data not available | ~7.5 | ~30 |

| O-Methyltransferase | GbOMT1/GbOMT2 | Amentoflavone | Bilobetin | Data not available | Data not available | ~8.0 | ~35 |

| O-Methyltransferase | GbOMT3 | Bilobetin | Ginkgetin | Data not available | Data not available | ~8.0 | ~35 |

| Reductase | Putative FLR | Ginkgetin | 2,3-Dihydroginkgetin | Not characterized | Not characterized | Not characterized | Not characterized |

| O-Methyltransferase | Putative 6-OMT | 2,3-Dihydroginkgetin | This compound | Not characterized | Not characterized | Not characterized | Not characterized |

III. Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

A. O-Methyltransferase (OMT) Activity Assay

This protocol describes a general method for detecting and quantifying the activity of OMTs involved in the methylation of biflavonoids.

Workflow Diagram:

Caption: Workflow for O-Methyltransferase (OMT) activity assay.

Methodology:

-

Preparation of Enzyme Extract: Homogenize fresh Ginkgo biloba leaf tissue in an appropriate extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM EDTA, and 10% glycerol). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The resulting supernatant serves as the crude enzyme extract.

-

Reaction Mixture: In a microcentrifuge tube, combine the following:

-

50 µL of enzyme extract

-

10 µL of substrate (e.g., 1 mM amentoflavone, bilobetin, or 2,3-dihydroginkgetin in DMSO)

-

10 µL of 10 mM S-adenosyl-L-methionine (SAM)

-

30 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

-

Incubation: Incubate the reaction mixture at 35°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 10 µL of 2 M HCl.

-

Product Extraction: Extract the methylated product by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the upper organic phase to a new tube and evaporate to dryness.

-

Analysis: Resuspend the dried extract in methanol (B129727) and analyze by reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) to identify and quantify the methylated product.

B. Flavone Reductase (FLR) Activity Assay

This protocol outlines a method for detecting the enzymatic reduction of the C2-C3 double bond in a ginkgetin-like substrate.

Workflow Diagram:

Caption: Workflow for Flavone Reductase (FLR) activity assay.

Methodology:

-

Enzyme Preparation: Prepare a crude enzyme extract from Ginkgo biloba as described for the OMT assay.

-

Reaction Setup (Anaerobic): Due to the potential oxygen sensitivity of reductases, perform the reaction in an anaerobic environment (e.g., a glove box). The reaction mixture should contain:

-

50 µL of enzyme extract

-

10 µL of 1 mM ginkgetin in DMSO

-

10 µL of 10 mM NADPH or NADH

-

30 µL of 100 mM phosphate (B84403) buffer (pH 7.0)

-

-

Incubation: Incubate the mixture at 30°C for 2-4 hours.

-

Reaction Termination: Stop the reaction by adding 10 µL of glacial acetic acid.

-

Product Extraction: Extract the product with 200 µL of ethyl acetate, vortex, and centrifuge. Collect the organic phase and dry it down.

-

Analysis: Resuspend the residue in methanol and analyze by HPLC with UV and MS detection. The formation of the 2,3-dihydro product will result in a shift in retention time and a change in the UV spectrum, which can be confirmed by its mass-to-charge ratio.

IV. Concluding Remarks

The biosynthesis of this compound represents a fascinating area of natural product chemistry. The pathway presented herein is a well-reasoned hypothesis based on established principles of flavonoid and biflavonoid metabolism. It is our hope that this technical guide will serve as a valuable resource for researchers aiming to unravel the precise enzymatic machinery responsible for the synthesis of this and other complex biflavonoids in Ginkgo biloba. The successful identification and characterization of these enzymes will not only advance our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of these valuable compounds.

Physicochemical Properties of 2,3-Dihydro-6-methylginkgetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-6-methylginkgetin is a naturally occurring biflavonoid found in Ginkgo biloba. As with many natural products, a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation development and dosage form design. This technical guide provides a summary of the predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores the known signaling pathways of the closely related compound, ginkgetin, to infer potential biological activities.

Data Presentation: Predicted Physicochemical Properties

Due to a lack of available experimental data for this compound, the following table summarizes its physicochemical properties as predicted by computational models. These values provide a valuable starting point for experimental design and drug development programs.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₃₃H₂₆O₁₀ | - |

| Molecular Weight | 582.55 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP (Octanol/Water Partition Coefficient) | 4.5 - 5.5 | Various QSAR models |

| Aqueous Solubility | Low | General flavonoid characteristics |

| pKa (most acidic) | 6.0 - 7.0 | Predicted (Phenolic hydroxyl groups) |

| pKa (most basic) | Not applicable | - |

| Hydrogen Bond Donors | 4 | Molecular structure |

| Hydrogen Bond Acceptors | 10 | Molecular structure |

| Rotatable Bonds | 4 | Molecular structure |

| Topological Polar Surface Area (TPSA) | 168 Ų | Computational calculation |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of flavonoids like this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a particular solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or other relevant buffer) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is expressed in units such as mg/mL or µM.

Determination of pKa (UV-Vis Spectrophotometry)

Principle: The pKa is a measure of the acidity of a compound. For compounds with chromophores, like flavonoids, changes in their ionization state with pH lead to shifts in their UV-Vis absorption spectrum. This spectral change can be used to determine the pKa.

Methodology:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) is also prepared.

-

Spectral Measurement: A small, constant volume of the stock solution is added to each buffer solution to create a series of solutions with the same total compound concentration but different pH values. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the largest spectral change is observed is plotted against the pH. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Mandatory Visualization: Signaling Pathways

While specific signaling pathway data for this compound is not available, extensive research has been conducted on the closely related biflavonoid, ginkgetin . The following diagrams illustrate some of the key signaling pathways modulated by ginkgetin, providing a strong indication of the potential biological activities of this compound.

Ginkgetin's Inhibition of the STING Signaling Pathway```dot

Caption: Ginkgetin exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data for this specific compound is currently limited, the provided predicted values and detailed experimental protocols offer a clear path forward for its comprehensive characterization. Furthermore, the exploration of the signaling pathways modulated by the closely related compound, ginkgetin, suggests promising avenues for investigating the therapeutic potential of this compound in inflammatory and immune-related disorders. Further research is warranted to experimentally validate these predicted properties and elucidate the specific biological activities of this intriguing natural product.

A Comprehensive Guide to the Preliminary Bioactivity Screening of 2,3-Dihydro-6-methylginkgetin

Disclaimer: As of the latest literature review, specific experimental data on the bioactivity of 2,3-Dihydro-6-methylginkgetin is not publicly available. This document serves as a comprehensive, in-depth technical guide outlining a standard preliminary bioactivity screening approach for a novel flavonoid compound, using this compound as a representative example. The experimental protocols, data, and pathway analyses presented herein are based on established methodologies for flavonoid bioactivity screening and are intended to be exemplary.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound, a derivative of the ginkgetin (B1671510) biflavonoid, represents a novel compound with potential therapeutic applications. A systematic preliminary bioactivity screening is essential to elucidate its pharmacological profile and identify promising avenues for further drug development.

This technical guide provides a detailed framework for the initial in vitro evaluation of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer activities. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual representations of key biological pathways and workflows.

Antioxidant Activity Screening

The antioxidant potential of a compound is a fundamental aspect of its bioactivity, as oxidative stress is implicated in numerous pathological conditions. The screening typically involves evaluating the compound's ability to scavenge free radicals and reduce oxidizing agents.

Data Presentation: Antioxidant Activity

The following table summarizes hypothetical quantitative data for the antioxidant activity of this compound, compared with a standard antioxidant, Quercetin.

| Assay | This compound (IC₅₀/EC₅₀ in µM) | Quercetin (IC₅₀/EC₅₀ in µM) |

| DPPH Radical Scavenging Activity | 45.8 ± 3.2 | 15.2 ± 1.5 |

| ABTS Radical Scavenging Activity | 32.5 ± 2.8 | 10.8 ± 1.1 |

| Ferric Reducing Antioxidant Power (FRAP) | 65.2 ± 5.1 (EC₅₀) | 25.7 ± 2.3 (EC₅₀) |

Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[3]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure:

-

Add 100 µL of various concentrations of this compound (in methanol) to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[4]

-

Reagent Preparation: Generate ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

Add 20 µL of various concentrations of this compound to a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as for the DPPH assay.

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in the pathogenesis of many diseases. Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways.[5]

Data Presentation: Anti-inflammatory Activity

The following table presents hypothetical data on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Assay | This compound (IC₅₀ in µM) | Dexamethasone (IC₅₀ in µM) |

| Nitric Oxide (NO) Production | 25.6 ± 2.1 | 5.8 ± 0.5 |

| TNF-α Production | 35.2 ± 3.0 | 8.1 ± 0.7 |

| IL-6 Production | 41.8 ± 3.5 | 12.3 ± 1.1 |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of NO production in LPS-stimulated macrophages.[6]

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Measurement of NO:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Anticancer Activity Screening

The potential of a compound to inhibit the growth of cancer cells is a critical component of bioactivity screening.

Data Presentation: Anticancer Activity

The following table shows the hypothetical cytotoxic effects of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | This compound (IC₅₀ in µM) | Doxorubicin (IC₅₀ in µM) |

| MCF-7 | Breast Cancer | 18.5 ± 1.9 | 1.2 ± 0.1 |

| A549 | Lung Cancer | 28.9 ± 2.5 | 2.5 ± 0.2 |

| HeLa | Cervical Cancer | 35.1 ± 3.1 | 3.1 ± 0.3 |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated from the dose-response curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: General workflow for the preliminary bioactivity screening of a novel compound.

NF-κB Signaling Pathway

Flavonoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11][12]

Caption: Inhibition of the NF-κB signaling pathway by a hypothetical flavonoid.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cell proliferation that can be modulated by flavonoids.[13][14][[“]][16][17]

Caption: Modulation of the MAPK signaling pathway by a hypothetical flavonoid.

Conclusion

This technical guide outlines a robust and systematic approach for the preliminary bioactivity screening of this compound, a novel flavonoid. The described methodologies for assessing antioxidant, anti-inflammatory, and anticancer activities provide a solid foundation for characterizing its pharmacological profile. The presented data, while hypothetical, are representative of what might be expected for a bioactive flavonoid. Further investigations, including mechanism of action studies and in vivo models, would be warranted based on positive outcomes from this preliminary screening to fully elucidate the therapeutic potential of this compound.

References

- 1. preprints.org [preprints.org]

- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]

- 3. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 12. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Antioxidant Potential of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

A note on the requested topic: Extensive literature searches for "2,3-Dihydro-6-methylginkgetin" did not yield specific data on its in vitro antioxidant potential. However, a structurally related and similarly named compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , is well-documented for its significant antioxidant properties. This guide will, therefore, focus on the in vitro antioxidant potential of DDMP to provide a comprehensive overview of the methodologies and potential activities of this class of compounds for researchers, scientists, and drug development professionals.

Introduction

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a pyranone derivative that can be formed during the Maillard reaction and is also found in various natural sources and heated foods, such as pears.[1][2][3] It has garnered significant interest for its potent antioxidant, anti-inflammatory, and potential anticancer activities.[4][5] The antioxidant capacity of DDMP is attributed to its ability to scavenge free radicals, a key mechanism in mitigating oxidative stress, which is implicated in numerous pathological conditions.[4][5] This guide provides a detailed examination of the in vitro antioxidant activity of DDMP, including quantitative data, experimental protocols, and mechanistic insights.

Quantitative Antioxidant Activity of DDMP

The antioxidant potential of DDMP has been quantified using various standard in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values from DPPH and ABTS radical scavenging assays, comparing its efficacy to standard antioxidants. A lower IC50 value indicates greater antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of DDMP and Standard Antioxidants

| Compound | IC50 (µg/mL) | Reference |

| DDMP | 241.6 | [1][2] |

| Ascorbic Acid | 45.3 | [1][2] |

| α-tocopherol | 69.2 | [1][2] |

| Butylated Hydroxytoluene (BHT) | 268.0 | [1][2] |

Table 2: ABTS Radical Scavenging Activity of DDMP

| Compound | Activity (mg Ascorbic Acid Equivalent/g) | Reference |

| DDMP | 569.0 | [1][2] |

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the most common in vitro antioxidant assays used to evaluate DDMP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (DDMP)

-

Standard antioxidant (e.g., Ascorbic acid, α-tocopherol, BHT)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare various concentrations of the test compound and standard antioxidant in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound and standard.

-

A control is prepared with the DPPH solution and methanol without the test compound.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound (DDMP)

-

Standard antioxidant (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer

Procedure:

-

Prepare an ABTS stock solution (e.g., 7 mM in water).

-

Prepare a potassium persulfate solution (e.g., 2.45 mM in water).

-

Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound and standard antioxidant.

-

Add a small volume of the test compound/standard to a fixed volume of the diluted ABTS•+ solution.

-

A control is prepared with the ABTS•+ solution and the solvent.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the workflows for the DPPH and ABTS antioxidant assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Antioxidant Mechanism of DDMP

The antioxidant activity of DDMP is primarily attributed to its ability to donate a hydrogen atom from its hydroxyl groups to neutralize free radicals. The unstable enol structure within the DDMP molecule is considered a key factor in its potent antioxidant capacity.[6][7] This mechanism effectively terminates the chain reactions of oxidation that can lead to cellular damage.

Caption: Proposed antioxidant mechanism of DDMP.

Conclusion

While direct in vitro antioxidant data for this compound remains to be elucidated, the available evidence for the structurally related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), demonstrates its notable potential as an antioxidant. The standardized assays detailed in this guide provide a robust framework for the future evaluation of this compound and other novel compounds. The quantitative data for DDMP serves as a valuable benchmark for researchers and drug development professionals working on the discovery and characterization of new antioxidant agents. Further investigation into the specific antioxidant activities and underlying mechanisms of this compound is warranted to fully understand its therapeutic potential.

References

- 1. Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]

Unveiling the Molecular Intricacies of 2,3-Dihydro-6-methylginkgetin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-6-methylginkgetin, a derivative of the naturally occurring biflavonoid ginkgetin (B1671510) found in Ginkgo biloba, is an emerging molecule of interest in pharmacological research. While direct studies on this specific derivative are limited, the extensive research on its parent compound, ginkgetin, provides a robust framework for understanding its potential mechanisms of action. This technical guide synthesizes the current understanding of ginkgetin's biological activities, focusing on its anti-inflammatory and anti-cancer properties, which are likely shared and potentially enhanced in its dihydro-methylated form. This document outlines key signaling pathways, presents available quantitative data for related compounds, and provides detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Ginkgo biloba has been a cornerstone of traditional medicine for centuries, with modern research attributing its therapeutic effects to a rich composition of flavonoids and terpenoids. Among these, the biflavonoid ginkgetin has garnered significant attention for its diverse pharmacological activities. This compound, as a structurally related compound, is hypothesized to exhibit similar, if not enhanced, biological effects due to alterations in its physicochemical properties that may influence bioavailability and target engagement. This guide will explore the putative mechanisms of action of this compound based on the well-documented activities of ginkgetin and other related flavonoids.

Putative Anti-Inflammatory Mechanism of Action

Chronic inflammation is a key pathological driver of numerous diseases. Flavonoids, including ginkgetin, are known to exert potent anti-inflammatory effects by modulating key signaling pathways.[1] The primary anti-inflammatory mechanisms are believed to involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[1] Ginkgetin has been shown to suppress the activation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[[“]][3] This inhibition is thought to occur through the prevention of IκB degradation, which otherwise releases NF-κB to translocate to the nucleus.

Similarly, the MAPK pathways (including ERK, JNK, and p38) are critical for transducing extracellular signals into cellular inflammatory responses. Ginkgetin can attenuate the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory cascade.[4][5]

Inhibition of Pro-inflammatory Enzymes and Cytokines

Ginkgetin has been observed to inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] Furthermore, it can reduce the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[7][8]

Putative Anti-Cancer Mechanism of Action

The anticancer effects of ginkgetin have been documented across various cancer cell lines, suggesting a multi-targeted mechanism of action that is likely applicable to this compound.[4][5]

Modulation of Cell Cycle and Apoptosis

Ginkgetin can induce cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[9] This is often accompanied by the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. Key signaling pathways implicated in these processes include the JAK/STAT, Wnt/β-catenin, and PI3K/AKT pathways.[4][5]

Inhibition of Angiogenesis and Metastasis

Ginkgetin has demonstrated capabilities in preventing the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are crucial for tumor growth and progression.[9]

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the reported IC50 values for ginkgetin against various cancer cell lines, providing a benchmark for future studies.

| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |

| Colon Cancer | RKO | 0.75 | Not Specified | [9] |

| Colon Cancer | LOVO | 0.6 | Not Specified | [9] |

| Medulloblastoma | Daoy | 14.65 ± 0.07 | MTT | [9] |

| Medulloblastoma | D283 | 15.81 ± 0.57 | MTT | [9] |

| Prostate Cancer | DU145 | 5 | CCK-8 | [9] |

| Ovarian Cancer | A2780 | 4.04 ± 0.36 | Sulphorhodamine B | [10] |

| Ovarian Cancer | SKOV-3 | 5.80 ± 0.40 | Sulphorhodamine B | [10] |

| Breast Cancer | MCF-7 | 15.09 ± 0.99 | Sulphorhodamine B | [10] |

| Colorectal Cancer | HT29 | 3.79 ± 0.069 | Sulphorhodamine B | [10] |

| Skin Cancer | A375 | 5.71 ± 0.20 | Sulphorhodamine B | [10] |

| Cervical Cancer | HeLa | 4.30 ± 0.27 | Sulphorhodamine B | [10] |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, p-AKT, total-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensity using densitometry software.

Conclusion and Future Directions

While the direct molecular mechanisms of this compound are yet to be fully elucidated, the extensive research on its parent compound, ginkgetin, provides a strong foundation for targeted investigation. The putative anti-inflammatory and anti-cancer effects are likely mediated through the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/AKT, and Wnt/β-catenin. Future research should focus on confirming these mechanisms through rigorous in vitro and in vivo studies, including detailed enzymatic and cellular assays. The provided experimental protocols and data on related compounds offer a valuable resource for initiating such investigations, which will be crucial in unlocking the full therapeutic potential of this promising natural product derivative.

References

- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Flavonoids in Inhibiting IL-6 and Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]

Unveiling 2,3-Dihydro-6-methylginkgetin: A Potent BACE-1 Inhibitor for Alzheimer's Disease Research

A Technical Review of its Discovery, Bioactivity, and Experimental Evaluation

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents against neurodegenerative diseases is a paramount challenge. This technical guide delves into the discovery and literature surrounding 2,3-Dihydro-6-methylginkgetin, a biflavonoid that has emerged as a potent inhibitor of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. This document provides a comprehensive overview of its discovery, quantitative bioactivity data, detailed experimental protocols, and a visualization of its mechanism of action.

Discovery and Origin

This compound was first isolated from the leaves of Cephalotaxus harringtonia, a plant species belonging to the family Cephalotaxaceae. Its identification as a novel biflavonoid was a significant finding, contributing to the growing class of complex flavonoids with interesting biological activities. While also associated with Ginkgo biloba, the primary source cited for its initial discovery is Cephalotaxus harringtonia.

Quantitative Bioactivity Data

The most significant biological activity reported for this compound is its potent inhibition of the β-secretase enzyme (BACE-1). This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. The inhibitory potency of this compound against BACE-1 has been quantified and is presented in the table below.

| Compound | Target | IC50 (µM) | Source Organism |

| This compound | BACE-1 | 0.35 | Cephalotaxus harringtonia |

Experimental Protocols

Isolation of this compound from Cephalotaxus harringtonia

The following is a representative protocol for the isolation of biflavonoids, including this compound, from plant material, based on established phytochemical methods.

1. Plant Material and Extraction:

-

Dried and powdered leaves of Cephalotaxus harringtonia are extracted with methanol (B129727) (MeOH) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

-

The biflavonoid fraction is typically enriched in the EtOAc and/or CHCl₃ fractions.

3. Chromatographic Purification:

-

The bioactive fraction (e.g., EtOAc fraction) is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

4. Further Purification:

-

Pooled fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

An isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water is employed to isolate the pure compound.

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

BACE-1 Inhibition Assay

The following is a generalized protocol for determining the BACE-1 inhibitory activity of a compound using a fluorescence resonance energy transfer (FRET) assay.

1. Reagents and Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 substrate (a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

2. Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add the assay buffer, the BACE-1 substrate, and the test compound at various concentrations.

-

The reaction is initiated by adding the BACE-1 enzyme to each well.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) in the dark.

-

The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

-

The percentage of BACE-1 inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

This compound exerts its potential therapeutic effect by inhibiting the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE-1, it prevents the initial cleavage of APP into the sAPPβ and C99 fragments. This, in turn, reduces the substrate available for γ-secretase, leading to decreased production of amyloid-β peptides (Aβ40 and Aβ42), which are prone to aggregation and plaque formation in the brains of Alzheimer's patients.

Methodological & Application

Synthesis of 2,3-Dihydro-6-methylginkgetin Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgetin (B1671510), a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has garnered significant attention for its diverse pharmacological activities. Its derivatives, particularly those with modifications such as methylation and hydrogenation, are of great interest in drug discovery for their potential to enhance bioavailability and modulate biological effects. This document provides detailed application notes and experimental protocols for the synthesis of 2,3-Dihydro-6-methylginkgetin derivatives, a class of compounds with promising therapeutic potential.

The synthetic strategy outlined here involves a two-step process: the selective O-methylation of a suitable ginkgetin precursor at the 6-position, followed by the catalytic hydrogenation of the C2-C3 double bond to yield the desired 2,3-dihydro structure. This approach allows for the targeted synthesis of specific derivatives for further biological evaluation.

Synthetic Pathway Overview

The synthesis of this compound derivatives can be conceptually broken down into two key transformations. The first is the regioselective methylation of a ginkgetin precursor, such as amentoflavone, to introduce a methyl group at the C6 hydroxyl position. The second is the reduction of the pyran ring's double bond to yield the flavanone-like dihydro structure.

Application Note: Quantitative Analysis of 2,3-Dihydro-6-methylginkgetin using a Validated HPLC-UV Method

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 2,3-Dihydro-6-methylginkgetin in herbal extracts and pharmaceutical preparations. The developed isocratic reverse-phase method provides excellent sensitivity, linearity, accuracy, and precision, making it a reliable tool for quality control and research applications in the pharmaceutical and natural products industries.

Introduction

This compound is a key biflavonoid found in Ginkgo biloba, a plant renowned for its medicinal properties. The pharmacological activities of Ginkgo biloba extracts are largely attributed to their flavonoid and terpenoid content. Accurate and reliable quantification of individual bioactive compounds like this compound is crucial for ensuring the quality, efficacy, and safety of these products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.[1][2][3][4] This document provides a comprehensive protocol and validation data for an HPLC-UV method tailored for the quantification of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis diode array detector (DAD).

-

Chromatographic Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Software: OpenLab CDS ChemStation Edition for data acquisition and analysis.

-

Reference Standard: this compound (purity ≥98%), obtained from a reputable supplier.

-

Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727). Deionized water (18.2 MΩ·cm).

-

Reagents: Formic acid (analytical grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 270 nm |

| Run Time | 15 minutes |

Table 1: Optimized HPLC-UV Chromatographic Conditions

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the primary stock solution with the mobile phase.

Preparation of Sample Solutions

-

Extraction from Herbal Matrix:

-

Accurately weigh 1 g of powdered plant material or extract.

-

Add 25 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of mobile phase.

-

-

Filtration: Filter the final reconstituted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5]

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 10 | 151.8 |

| 25 | 379.5 |

| 50 | 758.9 |

| 100 | 1520.3 |

Table 2: Linearity Data for this compound

The method demonstrated excellent linearity over the tested concentration range, with a coefficient of determination (R²) of 0.9998.

Precision

The precision of the method was assessed by determining the intra-day and inter-day precision. This was evaluated by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day (intra-day) and on three different days (inter-day).

| Precision Type | Mean Peak Area (mAU*s) | Standard Deviation | % RSD |

| Intra-day (n=6) | 378.9 | 3.41 | 0.90% |

| Inter-day (n=3) | 380.1 | 5.70 | 1.50% |

Table 3: Intra-day and Inter-day Precision Data

The low relative standard deviation (RSD) values indicate good precision of the method.

Accuracy (Recovery)

The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (low, medium, and high). The recovery was calculated by comparing the measured concentration to the spiked concentration.

| Spiked Level | Amount Spiked (µg/mL) | Amount Found (µg/mL) | % Recovery |

| Low | 10 | 9.7 | 97.0% |

| Medium | 25 | 24.8 | 99.2% |

| High | 50 | 49.2 | 98.4% |

Table 4: Accuracy (Recovery) Data

The recovery values were within the acceptable range of 95-105%, demonstrating the high accuracy of the method.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N ratio of 3, and the LOQ was defined as the concentration with an S/N ratio of 10.

| Parameter | Value (µg/mL) |

| LOD | 0.25 |

| LOQ | 0.80 |

Table 5: LOD and LOQ Data

The low LOD and LOQ values indicate the high sensitivity of the developed method.

Visualizations

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Caption: Logical relationship of key parameters in HPLC method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is simple, accurate, precise, and sensitive, making it suitable for routine quality control of raw materials, extracts, and finished products containing Ginkgo biloba. The comprehensive validation ensures that the method is robust and fit for its intended purpose in both research and industrial settings.

References

- 1. jfda-online.com [jfda-online.com]

- 2. High-performance liquid chromatographic determination of selected flavonols in Ginkgo biloba solid oral dosage forms. [sites.ualberta.ca]

- 3. researchgate.net [researchgate.net]

- 4. medscape.com [medscape.com]

- 5. Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS protocol for detecting 2,3-Dihydro-6-methylginkgetin in plasma.

An LC-MS/MS Protocol for the Quantitative Determination of 2,3-Dihydro-6-methylginkgetin in Plasma

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, or metabolic studies of this compound. The methodology is based on established principles for the bioanalysis of flavonoids and related molecules.

Introduction

This compound is a flavonoid derivative with potential pharmacological activities. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and validated bioanalytical method is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices like plasma. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar flavonoid like isoginkgetin (B1672240) or another suitable compound not present in the blank plasma)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Control (blank) plasma from the relevant species

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is recommended for its simplicity and efficiency in removing the majority of plasma proteins.

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 300 µL of ice-cold methanol containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples and potentially lower limits of quantification.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of flavonoids.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.4 mL/min

-

Gradient Program:

-

Start with 95% A, hold for 0.5 min.

-

Linearly decrease A to 5% over 3.0 min.

-

Hold at 5% A for 1.0 min.

-

Return to 95% A over 0.5 min.

-

Equilibrate for 1.0 min before the next injection.

-

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be tested for optimal sensitivity. Flavonoids often ionize well in negative mode [M-H]⁻.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These need to be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor ion and the most abundant product ions. For a related compound, isoginkgetin, the transition was m/z 566.8 → 134.7.[1]

-

Typical MS Parameters (to be optimized):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to assess are:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

-

Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%).

-